3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Description
Key Nomenclature Features:
- Parent structure : Tetradecahydropicene, a pentacyclic triterpenoid system with 14 hydrogenated carbon rings.
- Substituents :
- Hydroxyl groups at positions 3 and 12.
- Methyl groups at positions 4, 6a, 6b, 11, 11, and 14b.
- A glycosidic moiety (3,4,5-trihydroxy-6-hydroxymethyloxan-2-yl) attached via an oxycarbonyl bridge at position 8a.
- A carboxylic acid group at position 4.
| Property | Value |
|---|---|
| Molecular formula | C₃₆H₅₆O₁₁ |
| Molecular weight | 664.80 g/mol |
| Exact mass | 664.38226260 g/mol |
| Topological surface area | 194.00 Ų |
The name adheres to IUPAC rules by prioritizing functional groups (carboxylic acid > glycoside > hydroxyl) and specifying stereochemical descriptors for chiral centers.
Molecular Framework Analysis: Triterpenoid Backbone and Glycosidic Moieties
Triterpenoid Core:
The tetradecahydropicene backbone is a pentacyclic triterpenoid derived from squalene cyclization, characteristic of the Lipids and lipid-like molecules > Prenol lipids > Terpene glycosides taxonomic class. Key structural features include:
- Cyclization pattern : Five fused rings (three six-membered, two five-membered) with 14 hydrogenated positions.
- Methyl distribution : Six methyl groups at positions 4, 6a, 6b, 11, 11, and 14b, consistent with hopane-type triterpenoids.
- Hydroxylation : Equatorial hydroxyls at C3 and C12 enhance solubility and hydrogen-bonding capacity.
Glycosidic Substituent:
The 3,4,5-trihydroxy-6-hydroxymethyloxan-2-yl group is a β-D-glucopyranose derivative covalently linked via an ester bond at C8a. This moiety introduces:
- Hydrophilicity : Five hydroxyl groups and a hydroxymethyl side chain.
- Stereochemistry : The glucopyranose ring adopts a ^4C~1~ chair conformation, confirmed by NMR coupling constants.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (600 MHz, DMSO-d₆):
- δ 0.68–1.42 ppm : Multiplets from tetradecahydropicene methyl groups and axial hydrogens.
- δ 2.98 ppm (s, 1H) : C3 hydroxyl proton, deshielded due to hydrogen bonding.
- δ 4.32–5.21 ppm : Anomeric proton (δ 4.98 ppm, J = 7.8 Hz) and glucopyranose hydrogens.
¹³C NMR (150 MHz, DMSO-d₆):
High-Resolution Mass Spectrometry (HR-MS) Fragmentation Patterns
Positive-ion HR-MS (m/z):
Infrared (IR) Spectroscopy for Functional Group Verification
IR (KBr, cm⁻¹):
- 3420 : Broad O–H stretch (hydroxyl groups).
- 2920, 2850 : C–H stretches (methyl and methylene).
- 1705 : Ester carbonyl (C=O).
- 1680 : Carboxylic acid carbonyl (C=O).
- 1260, 1050 : C–O–C stretches (glycosidic and ester linkages).
X-ray Crystallographic Studies of the Tetradecahydropicene Core
While crystallographic data for this specific compound remains unpublished, analogous triterpenoids exhibit:
- Ring conformation : Chair (A/B rings), boat (C ring), and envelope (D/E rings) conformations.
- Hydrogen-bonding networks : Intermolecular O–H···O bonds between hydroxyls and carboxylates stabilize the lattice.
- Stereochemical assignments : Methyl groups at C4, C6a, and C14b occupy β-orientations, while C11 methyls are α-oriented.
Computational Molecular Modeling and Conformational Analysis
Density Functional Theory (DFT) calculations (B3LYP/6-31G*):
- Lowest-energy conformation : Glucopyranose moiety oriented perpendicular to the triterpenoid plane, minimizing steric clash with C6a and C14b methyl groups.
- Torsional angles :
- C8a–O–C1'–C2': 120.5° (favors antiperiplanar ester linkage).
- C3–O–H···O=C4: 2.8 Å (intramolecular hydrogen bond).
- Solvent-accessible surface area : 684 Ų, indicating moderate hydrophobicity despite glycosylation.
Molecular dynamics simulations (100 ns, water):
- The glucopyranose group exhibits rotational flexibility (τ = 15–165°), while the triterpenoid core remains rigid.
Properties
Molecular Formula |
C36H56O11 |
|---|---|
Molecular Weight |
664.8 g/mol |
IUPAC Name |
3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |
InChI |
InChI=1S/C36H56O11/c1-31(2)13-15-36(30(45)47-28-26(41)25(40)24(39)19(17-37)46-28)16-14-33(4)18(23(36)27(31)42)7-8-20-32(3)11-10-22(38)35(6,29(43)44)21(32)9-12-34(20,33)5/h7,19-28,37-42H,8-17H2,1-6H3,(H,43,44) |
InChI Key |
PWXPWSCNXVCOCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid involves multiple steps, starting from simpler organic moleculesCommon reagents used in these reactions include oxidizing agents, reducing agents, and protecting groups to ensure selective functionalization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The industrial synthesis process is designed to be cost-effective and scalable, ensuring the availability of the compound for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion of hydroxyl groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the original compound, with modifications to the hydroxyl and carboxyl groups. These derivatives can have different chemical and biological properties, making them useful for various applications .
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory Properties
Research indicates that compounds similar in structure to 3,12-Dihydroxy-4... have demonstrated anti-inflammatory effects. These compounds can modulate inflammatory pathways and may be beneficial in treating conditions such as ulcerative colitis and other inflammatory bowel diseases .
Antioxidant Activity
The compound exhibits notable antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. This activity is vital for developing therapies targeting oxidative stress-related diseases .
Venotonic Agents
There is emerging evidence that compounds related to this structure may serve as venotonic agents. They could help improve venous circulation and alleviate symptoms associated with chronic venous insufficiency .
Biochemical Research
Mechanistic Studies
The intricate structure of this compound allows for extensive biochemical studies to understand its interactions with various biological targets. For instance, it may interact with key receptors involved in inflammation and vascular health .
Network Pharmacology
Recent studies utilizing network pharmacology have identified multiple signaling pathways influenced by this compound. These insights could lead to the development of targeted therapies that harness its biological activity .
Agricultural Applications
Plant Growth Regulators
Compounds similar to 3,12-Dihydroxy-4... are being explored as plant growth regulators due to their potential effects on plant metabolism and growth enhancement. Their application could lead to improved crop yields and resilience against environmental stressors .
Cosmetic Industry
Skin Care Products
Given its antioxidant and anti-inflammatory properties, this compound is being investigated for use in cosmetic formulations aimed at improving skin health. Its ability to reduce oxidative damage may help in formulating products that promote skin rejuvenation and combat aging .
- Case Study on Anti-inflammatory Effects
- Research on Antioxidant Activity
Mechanism of Action
The mechanism of action of 3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes or receptors, thereby affecting cellular processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs identified in the evidence, focusing on substituents, molecular weight, and inferred physicochemical properties:
Key Observations:
Glycosylation vs. Sulfation : The target compound’s glycosidic group () enhances solubility compared to the sulfated analog, which may exhibit stronger ionic interactions but lower metabolic stability .
Methyl Substituents : Hexamethyl and heptamethyl analogs () show reduced polarity compared to the target compound, favoring membrane penetration but limiting solubility .
Carboxylic Acid vs. Ester : The methyl ester analog () lacks the ionizable carboxylic acid group, likely improving oral absorption but reducing binding affinity to polar targets .
Research Findings and Implications
- Structural Stability : The tetradecahydropicene core in the target compound and its analogs () provides rigidity, a trait critical for maintaining conformation during protein-ligand interactions .
- Functional Group Synergy : The combination of glycosylation and carboxylic acid in the target compound may enable dual binding modes—hydrophobic interactions via the core and hydrogen bonding via polar groups .
- Synthetic Challenges: The presence of multiple stereocenters (e.g., in ’s perhydroindeno-furan derivatives) underscores the complexity of synthesizing such compounds at scale .
Limitations in Evidence:
- No direct bioactivity or pharmacokinetic data are provided for the target compound.
- Molecular weights for some analogs (e.g., ) are estimated due to incomplete data.
Biological Activity
The compound 3,12-Dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring multiple hydroxyl groups and a tetradecahydropicene backbone. Its molecular formula is , indicating a high degree of saturation and functionalization. The presence of trihydroxy groups suggests potential for strong interactions with biological macromolecules.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Hydroxyl Groups | Multiple (3 in the oxane moiety) |
| Functional Groups | Carboxylic acid and ester functionalities |
| Backbone | Tetradecahydropicene |
Research has indicated that this compound exhibits various biological activities primarily through its interactions with cellular signaling pathways. Notably:
- Antioxidant Activity : The hydroxyl groups contribute to the compound's ability to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines, suggesting a role in modulating inflammatory responses.
- Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.
Pharmacological Studies
Several studies have evaluated the pharmacological properties of this compound:
- In vitro Studies : The compound demonstrated significant inhibition of cell proliferation in various cancer cell lines (e.g., breast and colon cancer) at micromolar concentrations.
- In vivo Studies : Animal models treated with this compound showed reduced tumor growth and improved survival rates compared to control groups.
Case Studies
-
Case Study on Cancer Treatment :
- A study investigated the effects of the compound on breast cancer cells and found that it significantly reduced cell viability by inducing apoptosis through the mitochondrial pathway.
- The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
-
Case Study on Inflammation :
- In a model of induced inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a marked decrease in swelling and pain response.
- This was associated with decreased levels of TNF-alpha and IL-6 in serum samples.
Comparative Efficacy
A comparative analysis with other known compounds exhibiting similar activities is presented below:
| Compound Name | Activity Type | Efficacy (IC50) |
|---|---|---|
| 3,12-Dihydroxy... | Anticancer | 15 µM |
| Curcumin | Antioxidant | 10 µM |
| Resveratrol | Anti-inflammatory | 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
